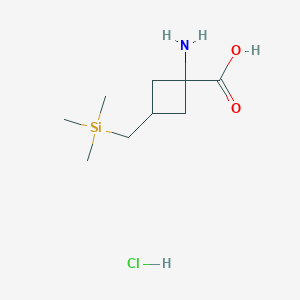
1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO2Si and its molecular weight is 237.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Synthesis
- Enantiodivergent synthetic sequences have been developed for derivatives of 2-aminocyclobutane-1-carboxylic acid, showcasing the ability of the cyclobutane ring to promote structural rigidity in both monomers and dimers (Izquierdo et al., 2005).
- The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid demonstrates the versatility of the cyclobutane structure in creating novel compounds (Radchenko et al., 2009).
Potential in Biomedical Applications
- A study on the synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) highlights its use as a PET tracer for tumor delineation, indicating its potential in medical imaging (Shoup & Goodman, 1999).
- Research into the synthesis of iodovinyl amino acids and their potential as SPECT brain tumor imaging agents further emphasizes the biomedical relevance of cyclobutane derivatives (Yu et al., 2008).
Structural Studies and Derivatives
- Cyclobutane-containing peptide dendrimers have been synthesized, showcasing the compound's utility in creating highly functionalized structures for potential pharmaceutical applications (Gutiérrez-Abad et al., 2010).
- The synthesis of enantiopure cyclobutane amino acids and amino alcohols from (+)-(1R)-α-pinene demonstrates the compound's role in the production of oligopeptides and carbocyclic nucleosides (Balo et al., 2005).
Implications in Chemical Reactions
- The compound has been used in the study of organocatalyzed Michael addition of aldehydes to nitro alkenes, contributing to an understanding of reaction mechanisms (Patora-Komisarska et al., 2011).
Role in Structural Studies
- Studies on the prevalence of hydrogen-bonded rings in bis(cyclobutane) beta-dipeptides, including residues with trans stereochemistry, contribute to the understanding of molecular interactions and structure (Torres et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the use of 1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid;hydrochloride are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research. Further studies would be needed to explore these possibilities.
Eigenschaften
IUPAC Name |
1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2Si.ClH/c1-13(2,3)6-7-4-9(10,5-7)8(11)12;/h7H,4-6,10H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCAYUXDVKRGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
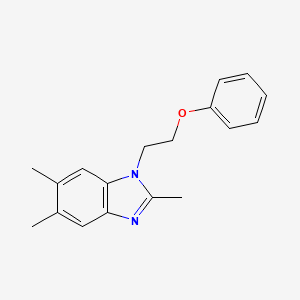
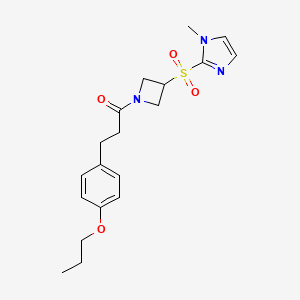

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)
![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)
![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)
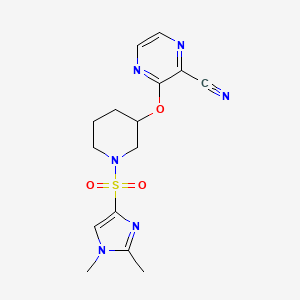
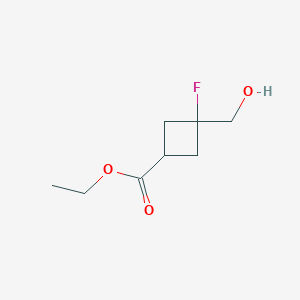
![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)
![4-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B3009415.png)
